Benzyl 4-bromophenyl sulfide
Overview
Description
Benzyl 4-bromophenyl sulfide is a compound that can be synthesized through various chemical reactions involving bromophenyl derivatives and sulfide or sulfoxide groups. The compound is characterized by the presence of a benzyl group attached to a bromophenyl moiety through a sulfide linker.
Synthesis Analysis
The synthesis of benzyl 4-bromophenyl sulfide-related compounds can be achieved through several methods. For instance, a copper-catalyzed thiolation annulation reaction of 2-bromo alkynylbenzenes with sodium sulfide has been developed, leading to the formation of 2-substituted benzo[b]thiophenes . Additionally, a palladium-catalyzed debenzylative cross-coupling of aryl benzyl sulfides with aryl bromides has been reported, which could potentially be applied to the synthesis of benzyl 4-bromophenyl sulfide by choosing appropriate starting materials . Furthermore, reactions of o-halophenyl phenyl sulfoxides with Grignard reagents have been used to generate benzyne intermediates, which could be a step in the synthesis of benzyl 4-bromophenyl sulfide or related structures .
Molecular Structure Analysis
The molecular structure of benzyl 4-bromophenyl sulfide and related compounds can be elucidated using spectroscopic techniques such as NMR and X-ray diffraction analysis. For example, the structure of fluorinated fused benzothiophenes, which are structurally similar to benzyl 4-bromophenyl sulfide, has been confirmed by these methods . Additionally, the molecular structure of 2-(4-bromophenyl)-1-(phenylsulfinyl)naphtho[2,1-b]furan has been determined, showing the orientation of the sulfinyl group and the phenyl ring in relation to the naphthofuran system .
Chemical Reactions Analysis
Benzyl 4-bromophenyl sulfide can undergo various chemical reactions due to the presence of reactive functional groups. The bromophenyl moiety can participate in palladium-catalyzed cross-coupling reactions , while the sulfide linker can be involved in radical cyclization reactions to form benzo-fused ring sulfones . Additionally, the compound could potentially undergo Smiles-type rearrangement and cyclization reactions, as observed in perfluoro(het)aryl ethers and sulfides .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzyl 4-bromophenyl sulfide can be inferred from related compounds. For instance, the crystal structure of 2-(4-bromophenyl)-1-(phenylsulfinyl)naphtho[2,1-b]furan reveals non-classical intermolecular hydrogen bonds and aromatic π–π interactions, which could influence the compound's solubility and stability . Quantum mechanical calculations and spectroscopic investigations provide insights into the vibrational frequencies, molecular electrostatic potential, and non-linear optical properties of related compounds, which can be relevant for understanding the properties of benzyl 4-bromophenyl sulfide .
Scientific Research Applications
- Scientific Field: Chemistry
- Application Summary: Benzyl 4-bromophenyl sulfide plays a significant role in the synthesis of benzyl sulfides . Benzyl sulfides are important structures of bioactive compounds and are used in various fields such as medicinal chemistry, agrochemistry, and materials science .
- Methods of Application: The synthesis of benzyl sulfides involves a reaction between phosphinic acid thioesters and benzyl Grignard reagents . This reaction results in an unexpected carbon-sulfur bond formation . The method developed for benzyl sulfides has a wide substrate scope and is applicable for the synthesis of a drug analog .
- Results or Outcomes: The reaction between phosphinic acid thioesters and benzyl Grignard reagents leads to the formation of benzyl sulfides . This method has a wide substrate scope and has been used for the synthesis of a drug analog .
Safety And Hazards
properties
IUPAC Name |
1-benzylsulfanyl-4-bromobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrS/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMPJRAVZAWQMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70400593 | |
Record name | BENZYL 4-BROMOPHENYL SULFIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70400593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-bromophenyl sulfide | |
CAS RN |
53136-21-3 | |
Record name | BENZYL 4-BROMOPHENYL SULFIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70400593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BENZYL 4-BROMOPHENYL SULFIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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